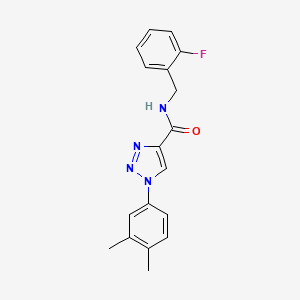

1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry. The triazole ring is known for its utility in drug design, often contributing to the binding affinity and selectivity of pharmaceutical agents. The specific substitution pattern on the phenyl rings may further modulate the compound's properties and potential applications.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, a series of (1H-1,2,3-triazol-4-yl)carbohydrazides were synthesized from 4-trichloroacetyl-1H-1,2,3-triazoles, which in turn were obtained from trichloroalk-3-en-2-ones and benzyl azides . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing appropriate starting materials and reaction conditions to introduce the 3,4-dimethylphenyl and 2-fluorobenzyl groups.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The X-ray crystallographic analysis can provide detailed information about the intermolecular interactions and the conformation of such molecules . While the specific molecular structure of "this compound" is not provided, it can be inferred that the molecule would exhibit a planar triazole ring, with substituents potentially affecting the overall molecular conformation and packing in the solid state.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclocondensation and rearrangement reactions. For example, carbohydrazides derived from triazoles can be used to construct fluorinated heterocycles through cyclocondensation reactions . Additionally, Fries rearrangement, a reaction involving the migration of an acyl group within an aromatic system, can be performed under microwave-assisted, catalyst- and solvent-free conditions to yield different triazole derivatives . These reactions highlight the versatility of triazole compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the compound's lipophilicity, acidity, and overall reactivity due to the electronegative nature of fluorine. For instance, fluorinated benzylated 1,2,3-triazoles have been considered as potential candidates for biological activity assays, adhering to Lipinski's rule of five, which suggests good drug-like properties . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but it is likely to exhibit characteristics suitable for further pharmacological evaluation.

Applications De Recherche Scientifique

Synthesis and Characterization

Research on triazole derivatives, such as the synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives, has demonstrated the importance of these compounds in developing new materials with specific properties. For example, the study by Ahmed et al. (2020) focuses on triazole derivatives with α-ketoester functionality, analyzing their self-assembled structures and interactions through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). These interactions are crucial for designing materials with desired physical and chemical properties.

Biological Activity

The antimicrobial potential of 1,4-disubstituted 1,2,3-triazole derivatives has been explored, indicating that these compounds can serve as bases for developing new antimicrobial agents. Jadhav et al. (2017) synthesized a series of triazole derivatives and evaluated their activities against various bacterial and fungal strains, showing moderate to good antimicrobial properties (Jadhav et al., 2017).

Luminescence Sensing

Lanthanide-based metal-organic frameworks (MOFs) incorporating imidazole dicarboxylate ligands demonstrate potential in luminescence sensing. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks sensitive to benzaldehyde-based derivatives, highlighting the utility of triazole and imidazole derivatives in developing fluorescence sensors (Shi et al., 2015).

Anticancer Activity

The exploration of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as anticancer agents by Butler et al. (2013) represents an investigation into the therapeutic potential of triazole-based compounds. These compounds were evaluated against breast cancer cell lines, showing significant cytotoxic effects and highlighting the role of triazole derivatives in the development of new anticancer drugs (Butler et al., 2013).

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-12-7-8-15(9-13(12)2)23-11-17(21-22-23)18(24)20-10-14-5-3-4-6-16(14)19/h3-9,11H,10H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUDYPMZJHPFSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)

![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3016829.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)